molecular formula C6H3Cl3O3S B241290 2,3,4-Trichlorobenzenesulfonic acid

2,3,4-Trichlorobenzenesulfonic acid

Cat. No. B241290
M. Wt: 261.5 g/mol
InChI Key: BWRJIDMRILXEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trichlorobenzenesulfonic acid (TCBS) is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of trichlorobenzene and is often used as a reagent in chemical synthesis and organic reactions. TCBS is also used as a surfactant in detergent formulations and as a corrosion inhibitor in industrial applications.

Mechanism of Action

2,3,4-Trichlorobenzenesulfonic acid works by disrupting the structure and function of proteins and other biomolecules. The sulfonic acid group on the benzene ring can interact with amino acid residues in proteins, causing changes in their conformation and activity. This can lead to the inhibition or activation of enzymatic reactions, depending on the specific protein and reaction involved.
Biochemical and Physiological Effects:
2,3,4-Trichlorobenzenesulfonic acid has been shown to have a wide range of biochemical and physiological effects in various systems. For example, it has been used to study the structure and function of enzymes involved in metabolism and signaling pathways. 2,3,4-Trichlorobenzenesulfonic acid has also been shown to have antiviral and antibacterial activity, and may be useful in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3,4-Trichlorobenzenesulfonic acid is its versatility as a reagent in organic synthesis and analytical chemistry. It is also relatively inexpensive and easy to obtain. However, 2,3,4-Trichlorobenzenesulfonic acid can be corrosive and toxic, and must be handled with care. It may also react with other chemicals in unexpected ways, leading to unpredictable results in experiments.

Future Directions

There are many potential future directions for research involving 2,3,4-Trichlorobenzenesulfonic acid. One area of interest is the development of new drugs and therapies based on its antiviral and antibacterial properties. 2,3,4-Trichlorobenzenesulfonic acid may also be useful in the study of protein structure and function, particularly in the context of disease states. Additionally, new synthetic methods and applications for 2,3,4-Trichlorobenzenesulfonic acid may be discovered in the future, further expanding its usefulness in scientific research.

Synthesis Methods

2,3,4-Trichlorobenzenesulfonic acid is typically synthesized by reacting trichlorobenzene with sulfuric acid and sodium sulfite. The reaction results in the formation of the sulfonic acid group on the benzene ring, which gives 2,3,4-Trichlorobenzenesulfonic acid its unique properties.

Scientific Research Applications

2,3,4-Trichlorobenzenesulfonic acid is used in a wide range of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is commonly used as a reagent in reactions that require a strong acid catalyst, such as the Friedel-Crafts reaction. 2,3,4-Trichlorobenzenesulfonic acid is also used as a surfactant in chromatography and electrophoresis, where it helps to separate and purify proteins and other biomolecules.

properties

Molecular Formula

C6H3Cl3O3S

Molecular Weight

261.5 g/mol

IUPAC Name

2,3,4-trichlorobenzenesulfonic acid

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12)

InChI Key

BWRJIDMRILXEDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1S(=O)(=O)O)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)O)Cl)Cl)Cl

Origin of Product

United States

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